molecular formula C6H13Cl2N3 B098204 Nalpha-Methylhistamine dihydrochloride CAS No. 16503-22-3

Nalpha-Methylhistamine dihydrochloride

Cat. No.: B098204
CAS No.: 16503-22-3
M. Wt: 198.09 g/mol
InChI Key: AYUQICXJAMPXPF-UHFFFAOYSA-N
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Description

N-Methylhistamine dihydrochloride is a chemical compound derived from histamine, a biogenic amine involved in various physiological processes. This compound is known for its role as a potent histamine agonist, particularly at histamine H3 receptors. It is also recognized for its applications in scientific research, particularly in the fields of pharmacology and biochemistry .

Scientific Research Applications

N-Methylhistamine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

NMHD is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

There are several potential future directions for research on NMHD. One potential direction is to investigate the effects of NMHD on other physiological processes, such as the immune system and endocrine system. Another direction is the exploration of its therapeutic potential in migraine prophylaxis . Low dose histamine or N α-methylhistamine have demonstrated migraine prophylactic efficacy, probably via H 3 R or other undetermined pathways .

Mechanism of Action

Target of Action

Nalpha-Methylhistamine dihydrochloride, also known as N-Methyl-1H-imidazole-4-ethanamine dihydrochloride, is a potent histamine agonist . It primarily targets histamine receptors, particularly H3 receptors . It also displays agonist properties at H4 receptors . Histamine receptors play a crucial role in various physiological actions, including cell proliferation, embryonic development, wound healing, and functions of the brain, cardiovascular system, and endocrine system .

Mode of Action

This compound interacts with its targets, the histamine receptors, by binding to them . This binding stimulates the receptors and triggers a series of biochemical reactions. It is more potent than histamine itself, particularly at the H3 receptor .

Biochemical Pathways

Upon binding to the histamine receptors, this compound affects several biochemical pathways. One of the key pathways influenced is the cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis pathway . The compound is highly effective in inducing cAMP synthesis . cAMP is a crucial second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a histamine agonist. It stimulates histamine receptors, leading to various physiological responses. For instance, it helps in removing or decreasing the headache in migraine prophylaxis . It also stimulates acid secretion in animals by acting directly on histamine H2 receptors .

Biochemical Analysis

Biochemical Properties

Nalpha-Methylhistamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts directly on histamine H2 receptors (H2Rs) in animals to stimulate acid secretion . It also dose-dependently stimulates cAMP productions in CHO-H2R cells . These interactions underline the significant role of this compound in biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it stimulates cAMP synthesis, which is a crucial second messenger involved in many biological processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It acts as a potent agonist for both H2 and H3 receptors . It also effectively inhibits [3H] tiotidine binding to CHO-H2R cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylhistamine dihydrochloride is synthesized through the N-methylation of histamine. The process involves the use of methylating agents such as methyl iodide or methyl sulfate. The reaction typically occurs in an aqueous or alcoholic solution under basic conditions, often using sodium hydroxide or potassium carbonate as the base .

Industrial Production Methods

In industrial settings, the production of N-Methylhistamine dihydrochloride involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methylhistamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylhistamine dihydrochloride is unique due to its high affinity for histamine H3 receptors and its potent agonist activity. Unlike histamine, which has broad activity across multiple receptor types, N-Methylhistamine dihydrochloride exhibits more selective receptor interactions, making it a valuable tool in receptor-specific studies .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUQICXJAMPXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167838
Record name N-Methylhistamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-22-3
Record name N-Methylhistamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylhistamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-Methylhistamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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